4-Methoxyphenyl 4-(hexyloxy)benzoate
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Overview
Description
4-Methoxyphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to a phenyl ring and a hexyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(hexyloxy)benzoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and an inert solvent like toluene or xylene. The reaction mixture is refluxed, and the water formed during the reaction is continuously removed using a water separator .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy and hexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenyl 4-(hexyloxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxyphenyl 4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystal materials and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The methoxy and hexyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The ester linkage can undergo hydrolysis, releasing the active components that exert their effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 4-(hexadecyloxy)benzoate: Similar structure with a longer alkyl chain, leading to different physical properties and applications.
4-Methoxyphenyl 4-(acryloyloxy)hexyl)oxy)benzoate: Contains an acrylate group, making it suitable for polymerization and use in advanced materials.
Uniqueness
4-Methoxyphenyl 4-(hexyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. Its intermediate alkyl chain length provides a balance between hydrophobicity and flexibility, making it versatile for various applications.
Properties
CAS No. |
60127-37-9 |
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Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C20H24O4/c1-3-4-5-6-15-23-18-9-7-16(8-10-18)20(21)24-19-13-11-17(22-2)12-14-19/h7-14H,3-6,15H2,1-2H3 |
InChI Key |
VGRCDAVYYIYHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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